

Unveiling the Atomic Architecture of Struverite: A Technical Guide

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Compound of Interest

Compound Name: *struverite*

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This technical guide provides a comprehensive overview of the crystal structure parameters of **struverite**, a tantalum-rich variety of rutile. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data from various sources into a structured format, details a representative experimental protocol for its structural determination, and visually represents the hierarchical nature of its crystal structure.

Overview of Struverite's Crystal Structure

Struverite is a member of the rutile group and, as such, shares its fundamental crystal structure. It crystallizes in the tetragonal system, characterized by a unit cell with two equal-length axes perpendicular to each other, and a third axis of a different length that is perpendicular to the other two. The chemical composition of **struverite** can be generally represented as $(\text{Ti}, \text{Ta}, \text{Fe}^{2+})\text{O}_2$. It is important to note that in 2006, the International Mineralogical Association (IMA) discredited **struverite** as a distinct mineral species, reclassifying it as a variety of rutile.[1][2] **Struverite** forms a solid solution series with ilmenorutile, distinguished by a higher tantalum to niobium ratio.[3]

The arrangement of atoms within the **struverite** unit cell is defined by its space group, $P4_2/mnm$. This space group dictates the symmetry operations that can be applied to the atomic positions, resulting in the overall crystal structure.

Tabulated Crystal Structure and Compositional Data

The following tables summarize the key crystallographic and compositional parameters for **struverite**, compiled from multiple sources.

Table 1: Crystal Structure Parameters of **Struverite**

Parameter	Value	Reference(s)
Crystal System	Tetragonal	[3]
Point Group	4/m 2/m 2/m	[3]
Space Group	P4 ₂ /mnm (No. 136)	[3]
Unit Cell Dimensions	a = 4.62 - 4.645 Å	[3][4]
c = 2.98 - 3.00 Å	[3][4]	
Number of Formula Units (Z)	2	[3]
Atomic Coordinates		
Cation Site (Ti, Ta, Fe)	Wyckoff Position 2a: (0, 0, 0) and (1/2, 1/2, 1/2)	
Anion Site (O)	Wyckoff Position 4f: ±(x, x, 0) and ±(x+1/2, 1/2-x, 1/2) with x ≈ 0.3	

Table 2: Example Chemical Compositions of **Struverite**

Oxide	Sample 1 (Craveggia, Italy) [wt.%]	Sample 2 (Altai Mountains, Mongolia) [wt.%]	Sample 3 (Nampoça, Mozambique) [wt.%]
TiO ₂	47.8	47.0	28
Ta ₂ O ₅	35.5	33.12	41
Nb ₂ O ₅	6.5	9.30	13
FeO	9.2	9.70	-
Fe ₂ O ₃	-	-	14
SnO ₂	0.3	-	0.2
ZrO ₂	-	-	3.6
Al ₂ O ₃	-	0.60	-
SiO ₂	-	0.41	-
MnO	0.1	0.09	-
MgO	-	0.03	-
CaO	-	0.05	-
SrO ₂	-	-	0.1
Total	99.4	100.30	99.9
Reference	[3]	[3]	[5]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the precise crystal structure parameters of a mineral like **struverite** is typically achieved through single-crystal X-ray diffraction (XRD). The following protocol outlines a representative methodology for such an analysis.

3.1. Sample Preparation and Selection A suitable single crystal of **struverite**, approximately 100-200 micrometers in its largest dimension, is carefully selected under a polarizing microscope. The crystal should be free of visible inclusions, fractures, and twinning. The selected crystal is then mounted on a goniometer head using a cryoloop or a glass fiber with a suitable adhesive.

3.2. Data Collection X-ray diffraction data is collected using a modern single-crystal diffractometer equipped with a CCD or CMOS detector.

- X-ray Source: Molybdenum (Mo $K\alpha$, $\lambda = 0.71073 \text{ \AA}$) or Copper (Cu $K\alpha$, $\lambda = 1.5418 \text{ \AA}$) micro-focus X-ray source.
- Goniometer: A four-circle Kappa or three-circle goniometer is used to orient the crystal in various positions relative to the X-ray beam.
- Temperature: Data is typically collected at low temperatures (e.g., 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations of the atoms and improve the quality of the diffraction data.
- Data Collection Strategy: A series of omega (ω) and phi (φ) scans are performed to collect a complete sphere of diffraction data, ensuring adequate redundancy and coverage of the reciprocal space. Exposure times for each frame are optimized to achieve good signal-to-noise ratios.

3.3. Data Processing and Structure Solution The raw diffraction images are processed using specialized software (e.g., CrysAlisPro, APEX). This involves:

- Integration: The intensities of the individual diffraction spots are integrated.
- Indexing and Unit Cell Determination: The positions of the diffraction spots are used to determine the unit cell parameters and the crystal lattice symmetry.
- Data Reduction and Absorption Correction: The integrated intensities are corrected for various experimental factors, including Lorentz and polarization effects, and absorption of X-rays by the crystal (e.g., using a multi-scan absorption correction).

The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

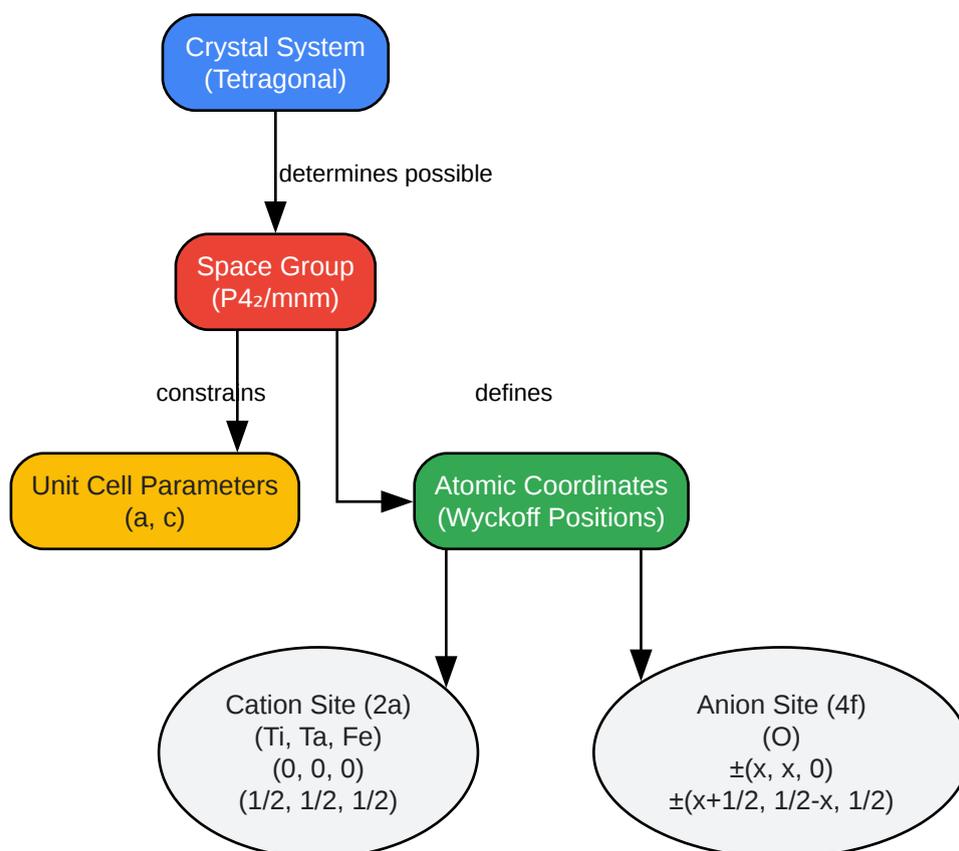
3.4. Structure Refinement The initial structural model is refined against the experimental diffraction data using a full-matrix least-squares procedure (e.g., using software like SHELXL or CRYSTALS). The refinement process involves adjusting the following parameters until the calculated diffraction pattern closely matches the observed pattern:

- Atomic coordinates (x, y, z) for each atom.
- Anisotropic displacement parameters, which describe the thermal motion of each atom.
- Site occupancy factors, particularly for the cation site where Ti, Ta, and Fe substitute for each other.

The quality of the final refined structure is assessed by examining the agreement factors (e.g., R1, wR2) and the residual electron density map.

Visualization of Crystal Structure Hierarchy

The following diagram illustrates the logical relationship between the fundamental parameters that define the crystal structure of **struverite**.



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Hierarchical relationship of **struverite**'s crystal structure parameters.

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